![molecular formula C20H17FN2O4S B7646151 N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the sulfonamide class of drugs and has been found to have promising therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves the inhibition of various enzymes and signaling pathways. In cancer research, it inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR). It also induces apoptosis by activating caspase-3 and caspase-9. In diabetes research, it inhibits the activity of aldose reductase, which is responsible for the conversion of glucose to sorbitol. In inflammation research, it inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In diabetes research, it lowers blood glucose levels and prevents the development of diabetic complications such as neuropathy and retinopathy. In inflammation research, it reduces inflammation and oxidative stress, and prevents the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide in lab experiments are its high potency and selectivity, and its ability to inhibit multiple targets. The limitations are its relatively high cost and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide. One direction is the development of new analogs with improved pharmacokinetic properties and lower toxicity. Another direction is the investigation of its potential applications in other diseases such as Alzheimer's disease and cardiovascular diseases. Furthermore, the combination of this compound with other drugs or therapies may lead to synergistic effects and better therapeutic outcomes.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves the reaction of 3-fluorobenzoic acid, 4-methoxybenzenesulfonamide, and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide as a coupling reagent. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to have hypoglycemic effects by inhibiting the activity of aldose reductase. In inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-27-18-10-8-16(9-11-18)23-28(25,26)19-7-2-4-14(12-19)20(24)22-17-6-3-5-15(21)13-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYAULMTTTZJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

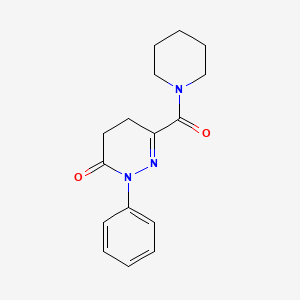
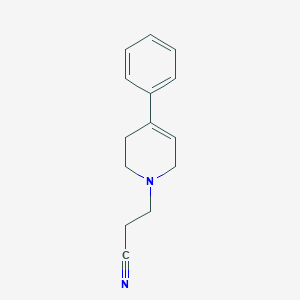
![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)
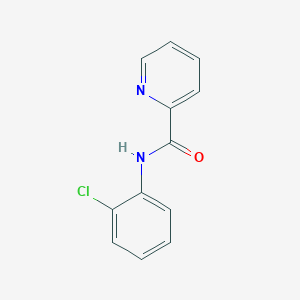
![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

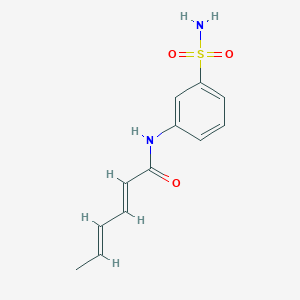
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
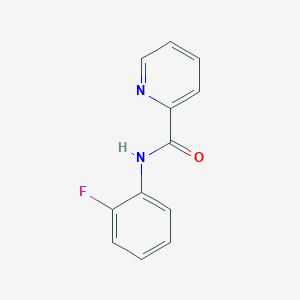
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)